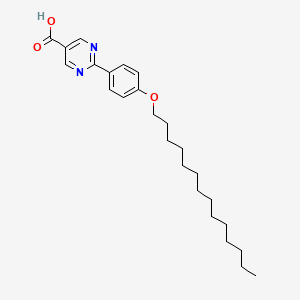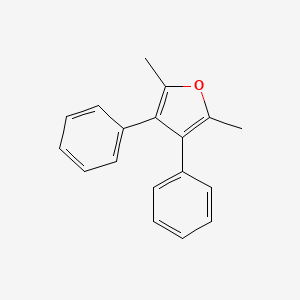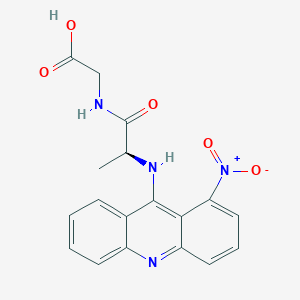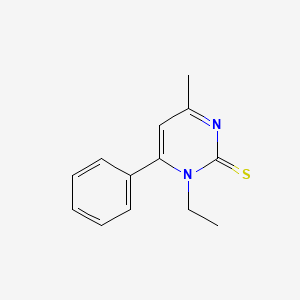
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methylsulfonylmethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper(I) or ruthenium(II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase isoenzymes, which are involved in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methylisoxazole: A simpler isoxazole derivative with similar biological activities.
3-isoxazolylmethylamine: Another isoxazole derivative with potential medicinal applications
Uniqueness
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Numéro CAS |
89661-24-5 |
|---|---|
Formule moléculaire |
C5H7NO4S |
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
5-(methylsulfonylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H7NO4S/c1-11(8,9)3-4-2-5(7)6-10-4/h2H,3H2,1H3,(H,6,7) |
Clé InChI |
VNNAVOAOHZPEFL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


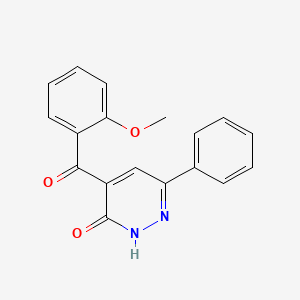
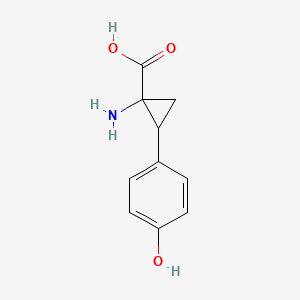
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)

